5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a benzodioxin ring, an oxazole ring, and a diazenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. Common reagents used in these reactions include N,N-dimethylformamide (DMF) , lithium hydride (LiH) , and various substituted benzyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate (Na2CO3) , DMF , and LiH . Reaction conditions typically involve stirring at room temperature or under reflux .
Major Products
Major products formed from these reactions include substituted benzodioxins, reduced amines, and various substituted oxazoles .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation . In the context of Alzheimer’s disease, it acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline hydrochloride
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
898496-61-2 |
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Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-16-5-3-4-6-21(16)29-28-19-8-9-20(17(2)13-19)27-26(31)22-15-24(34-30-22)18-7-10-23-25(14-18)33-12-11-32-23/h3-10,13-15H,11-12H2,1-2H3,(H,27,31) |
InChI Key |
AFCRHZPAAUWFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
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